N,N'-Dihydroxyisophthalamide
Overview
Description
N,N’-Dihydroxyisophthalamide is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol. It is a derivative of isophthalic acid, characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of the amide groups. This compound is primarily used in research and has various applications in chemistry and materials science.
Preparation Methods
N,N’-Dihydroxyisophthalamide can be synthesized through several methods. One common synthetic route involves the reaction of isophthaloyl dichloride with hydroxylamine . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under controlled conditions. The process involves the formation of an intermediate, which subsequently undergoes hydrolysis to yield N,N’-Dihydroxyisophthalamide. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
N,N’-Dihydroxyisophthalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
N,N’-Dihydroxyisophthalamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In materials science, it is employed in the development of polymers and hydrogels with specific properties . In biology and medicine, the compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices. Its unique chemical structure allows for versatile modifications, making it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of N,N’-Dihydroxyisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the amide nitrogen atoms can form hydrogen bonds with other molecules, influencing their stability and reactivity . This interaction can affect various biological processes, including enzyme activity and protein folding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Dihydroxyisophthalamide can be compared with other similar compounds, such as N-hydroxyphthalimide and N,N’-dimethylisophthalamide . These compounds share structural similarities but differ in their functional groups and reactivity. N-hydroxyphthalimide, for example, has a single hydroxyl group attached to the nitrogen atom, while N,N’-dimethylisophthalamide has methyl groups instead of hydroxyl groups. These differences result in variations in their chemical behavior and applications, highlighting the uniqueness of N,N’-Dihydroxyisophthalamide in research and industrial contexts.
Properties
IUPAC Name |
1-N,3-N-dihydroxybenzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7(9-13)5-2-1-3-6(4-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHBHAGINIXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341982 | |
Record name | N,N'-Dihydroxyisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-81-8 | |
Record name | N1,N3-Dihydroxy-1,3-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20073-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dihydroxyisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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